molecular formula C15H14O3 B1313161 3-(3-Phenoxyphenyl)propionic acid CAS No. 52888-70-7

3-(3-Phenoxyphenyl)propionic acid

Cat. No.: B1313161
CAS No.: 52888-70-7
M. Wt: 242.27 g/mol
InChI Key: OSCICYOINVFAOQ-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)propionic acid is an organic compound that belongs to the class of phenylpropanoic acids. It is characterized by a phenoxy group attached to the phenyl ring, which is further connected to a propionic acid moiety. This compound is known for its applications in pharmaceuticals, particularly as a non-steroidal anti-inflammatory drug (NSAID) under the name fenoprofen .

Mechanism of Action

Target of Action

3-(3-Phenoxyphenyl)propionic acid, also known as Fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandin synthesis . Prostaglandins play a crucial role in inflammation, pain, and fever in the body. By inhibiting prostaglandin synthesis, Fenoprofen can alleviate these symptoms .

Mode of Action

Fenoprofen acts by inhibiting the enzyme needed for prostaglandin biosynthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Fenoprofen is the prostaglandin synthesis pathway . By inhibiting this pathway, Fenoprofen can reduce the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . Additionally, it has been suggested that 3-phenylpropionic acid may facilitate the intestinal epithelial barrier by activating the aryl hydrocarbon receptor (AhR) signaling pathway .

Pharmacokinetics

It is known that the compound exhibitsperoxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of Fenoprofen’s action is the relief of mild to moderate pain , as well as the reduction of signs and symptoms of rheumatoid arthritis and osteoarthritis . Additionally, 3-phenylpropionic acid has been shown to promote myotube hypertrophy, or muscle growth, both in vivo and in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, gut microbiota can produce 3-phenylpropionic acid from phenylalanine in the gut . This suggests that the gut environment and diet can impact the production and thus the action of this compound. Furthermore, the compound’s action on the intestinal epithelial barrier is facilitated by the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which can be influenced by various environmental factors .

Biochemical Analysis

Biochemical Properties

3-(3-Phenoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This inhibition affects the synthesis of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, this compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and energy homeostasis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor-kappa B (NF-κB). Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, this compound can activate PPARs, which in turn regulate the expression of genes involved in lipid metabolism. This activation is mediated through ligand-binding domains on the PPARs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cyclooxygenase activity and persistent changes in gene expression related to lipid metabolism. These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been reported. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion. The compound also affects metabolic flux by modulating the activity of key enzymes in lipid and carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. The compound tends to accumulate in tissues with high lipid content, such as adipose tissue and the liver, due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is predominantly localized in the cytoplasm and can be found in association with lipid droplets. The compound may also localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Post-translational modifications, such as phosphorylation, can further influence its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenoxyphenyl)propionic acid can be achieved through several methods. One common method involves the hydrolysis of 2-(3-phenoxyphenyl)-3-propionitrile with sodium hydroxide in 50% aqueous ethanol for 72 hours . Another method includes the decarboxylation of α-methyl-α-(3-phenoxyphenyl)-malonic acid in a melt at 130°-160°C .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrolysis, decarboxylation, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxybenzoic acid, while reduction can produce phenoxybenzyl alcohol .

Scientific Research Applications

3-(3-Phenoxyphenyl)propionic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: Known for its longer duration of action compared to fenoprofen.

    Ketoprofen: Shares similar therapeutic uses but differs in its pharmacokinetic profile.

Uniqueness: 3-(3-Phenoxyphenyl)propionic acid is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Compared to other NSAIDs, it tends to cause fewer gastrointestinal side effects and has a different efficacy profile in treating various inflammatory conditions .

Properties

IUPAC Name

3-(3-phenoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCICYOINVFAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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